Nortrilobolide

Plant biotechnology Secondary metabolite production Temporary immersion bioreactor

Nortrilobolide (CAS 136051-63-3) is a pentaoxygenated guaianolide sesquiterpene lactone first isolated from the fruits of Thapsia garganica L. (Apiaceae).

Molecular Formula C26H36O10
Molecular Weight 508.6 g/mol
CAS No. 136051-63-3
Cat. No. B1253999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNortrilobolide
CAS136051-63-3
Synonymsnortrilobolide
Molecular FormulaC26H36O10
Molecular Weight508.6 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1CC(C2CC(C(=C2C3C1(C(C(=O)O3)(C)O)O)C)OC(=O)C(=CC)C)(C)OC(=O)C
InChIInChI=1S/C26H36O10/c1-8-10-19(28)34-18-12-24(6,36-15(5)27)16-11-17(33-22(29)13(3)9-2)14(4)20(16)21-26(18,32)25(7,31)23(30)35-21/h9,16-18,21,31-32H,8,10-12H2,1-7H3/b13-9-/t16-,17+,18-,21-,24-,25+,26+/m0/s1
InChIKeyWEJWYRUDUWBNIB-YQMCDBNQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nortrilobolide (CAS 136051-63-3): Structural Identity, Guaianolide Class Placement, and Procurement-Relevant Context


Nortrilobolide (CAS 136051-63-3) is a pentaoxygenated guaianolide sesquiterpene lactone first isolated from the fruits of Thapsia garganica L. (Apiaceae) . It belongs to the thapsigargin family of compounds, which are potent inhibitors of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, a mechanism that induces apoptosis in mammalian cells [1]. Nortrilobolide is structurally distinct from the hexaoxygenated thapsigargin by lacking an oxygen functionality at the C-2 position, a key difference that governs its chemical reactivity, SERCA binding affinity, and synthetic utility [2]. As the only pentaoxygenated guaianolide that can be directly converted to the clinically investigated thapsigargin in three synthetic steps, nortrilobolide occupies a unique strategic position in both natural product chemistry and drug development supply chains [3].

Why Nortrilobolide (CAS 136051-63-3) Cannot Be Substituted with Other Guaianolides in Research and Production Pipelines


Within the thapsigargin family, guaianolides are not interchangeable. The critical distinction lies in oxygenation state: hexaoxygenated members (e.g., thapsigargin, thapsigargicin) possess a C-2 acetoxy group, while pentaoxygenated members (e.g., nortrilobolide, trilobolide, thapsivillosin F) lack this functionality [1]. This single structural difference dictates profoundly different chemical reactivity: the pentaoxygenated nortrilobolide scaffold allows chemoselective C-3 oxidation to an α,β-unsaturated ketone, enabling subsequent stereoselective α′-acyloxylation at C-2—a transformation that is impossible on hexaoxygenated scaffolds because C-2 is already fully substituted [1]. Additionally, these two classes exhibit different SERCA binding affinities, with pentaoxygenated guaianolides displaying systematically lower affinity than hexaoxygenated ones [1]. Consequently, substituting nortrilobolide with thapsigargin or trilobolide in a synthetic route, a biological assay, or a production platform will yield fundamentally different outcomes in terms of accessible chemistry, inhibitory potency, and downstream process economics [2][3].

Nortrilobolide (CAS 136051-63-3): Quantified Differentiation Evidence Against Closest Analogs


Bioproduction Yield: 6.2-Fold Higher Nortrilobolide Accumulation Than Thapsigargin in T. garganica In Vitro Shoot Cultures

In a direct head-to-head bioproduction study using Thapsia garganica shoot cultures in temporary immersion bioreactors (TIBs), nortrilobolide accumulated at 2.1% dry weight (DW), whereas thapsigargin reached only 0.34% DW, representing a 6.2-fold higher yield for nortrilobolide [1]. In wild T. garganica plants, leaves and stems contain 0.1–0.5% DW of thapsigargin and below-detectable levels of nortrilobolide, indicating that in vitro cultivation fundamentally reshapes the thapsigargin-to-nortrilobolide production ratio in favor of nortrilobolide [1].

Plant biotechnology Secondary metabolite production Temporary immersion bioreactor

Chemoselective C-3 Oxidation: Nortrilobolide Enables One-Pot Generation of α,β-Unsaturated Ketone Intermediate Inaccessible from Thapsigargin

The pentaoxygenated nortrilobolide scaffold features an unactivated methylene at C-2, which precludes direct oxidation at this position. However, the allylic ester at C-3 can be selectively converted to an α,β-unsaturated ketone via a one-pot substitution–oxidation reaction, a transformation that is specific to pentaoxygenated guaianolides [1]. In contrast, the hexaoxygenated thapsigargin already bears a fully substituted C-2 acetoxy group, rendering this chemoselective C-3→C-2 functionalization pathway inaccessible [1]. This differential reactivity was exploited to achieve the first stereoselective synthesis of 2-acetoxytrilobolide from nortrilobolide, a conversion that cannot be performed on thapsigargin or directly on trilobolide [1].

Synthetic chemistry Chemoselective functionalization Guaianolide semisynthesis

Semisynthetic Precursor to Thapsigargin: Nortrilobolide-to-Thapsigargin Conversion in Three Key Steps

Nortrilobolide is the only pentaoxygenated natural guaianolide for which a concise, three-step semisynthetic conversion to the clinically relevant hexaoxygenated thapsigargin has been demonstrated [1]. The protocol involves: (i) one-pot substitution–oxidation of the C-3 allylic ester to an α,β-unsaturated ketone; (ii) Mn(OAc)3-mediated stereoselective α′-acyloxylation at C-2; and (iii) highly stereoselective ketone reduction [1]. This conversion is enabled specifically by nortrilobolide's C-8 angeloyl/senecioyl substitution pattern, which is distinct from that of trilobolide and thapsivillosin F, making nortrilobolide uniquely suited among pentaoxygenated guaianolides for this direct semisynthetic upgrade to thapsigargin [1][2].

Semisynthesis Thapsigargin production Guaianolide chemistry

Scalable Total Synthesis: Nortrilobolide Requires Fewer Synthetic Operations Than Thapsigargin from Common (R)-Carvone Starting Material

Both nortrilobolide and thapsigargin have been synthesized via a convergent pinacol coupling route from commercially available (R)-(−)-carvone [1]. The patent-protected route proceeds through a common advanced intermediate (compound 12) generated by palladium-catalyzed alkylation with LiHMDS/LiCl/(S)-BINAP (93% yield, dr = 8:1), followed by ozonolysis–aldol sequence (40–55% yield), vanadium-mediated pinacol coupling (60% yield), and cobalt-catalyzed hydration (79% yield, dr ≥19:1) [2]. Critically, nortrilobolide synthesis avoids the final Mn(OAc)3-mediated α′-acyloxylation step (61% yield) and subsequent Zn(BH4)2 reduction step that are required for thapsigargin [2]. This reduction in synthetic step count directly improves overall yield and scalability [1].

Total synthesis Scalable production Pinacol coupling

Class-Level SERCA Affinity Differentiation: Pentaoxygenated Guaianolides Exhibit Lower SERCA Binding Affinity Than Hexaoxygenated Thapsigargin

Although both pentaoxygenated (nortrilobolide, trilobolide) and hexaoxygenated (thapsigargin, thapsigargicin) guaianolides bind to the same site on the SERCA pump, pentaoxygenated members exhibit lower binding affinity than their hexaoxygenated counterparts [1]. This class-level affinity difference is consistent with structure–activity relationship (SAR) studies demonstrating that the C-2 oxygen functionality contributes directly to SERCA binding potency [1]. For experimental applications requiring sub-nanomolar SERCA inhibition, thapsigargin remains the reference standard; for applications where a more moderate SERCA engagement is desirable—such as probing intermediate calcium signaling states or reducing cytotoxicity in long-duration cell-based assays—nortrilobolide's lower affinity profile may offer practical advantages [1][2].

SERCA inhibition Calcium signaling Structure–activity relationship

Lipophilicity-Dependent Histamine Release: Nortrilobolide Is Predicted to Elicit Lower Mast Cell Activation Than Thapsigargin

A foundational SAR study by Norup et al. (1986) established a positive correlation between the lipophilicity (measured by reversed-phase HPLC k′ values) of thapsigargin analogues and their potency as histamine releasers from rat peritoneal mast cells [1]. In this series, thapsigargin—bearing an additional C-2 acetoxy group and higher molecular weight (MW 650.8)—is more lipophilic than nortrilobolide (MW 508.6; XlogP = 1.0; TPSA = 146.0 Ų) [2]. Based on the established lipophilicity–histamine release correlation, nortrilobolide is predicted to exhibit lower histamine-releasing activity than thapsigargin [1]. This class-level inference aligns with the general observation that reducing molecular lipophilicity within the thapsigargin family attenuates mast cell secretagogue activity [1].

Histamine release Mast cell activation Off-target pharmacology

Nortrilobolide (CAS 136051-63-3): Evidence-Anchored Scenarios for Procurement Decision-Making


Biotechnological Production of Guaianolide Scaffolds via T. garganica In Vitro Shoot Cultures

Laboratories and bioproduction facilities seeking a sustainable, non-wild-harvested source of guaianolide scaffolds should prioritize nortrilobolide as the primary target compound. As demonstrated in temporary immersion bioreactor cultures, nortrilobolide accumulates at 2.1% dry weight—6.2-fold higher than thapsigargin (0.34% DW) from the same biomass [1]. Wild plant material yields only 0.1–0.5% thapsigargin and undetectable nortrilobolide, making in vitro production the only reliable sourcing strategy [1]. Procurement of nortrilobolide from bioreactor-cultivated shoots enables scalable, year-round supply decoupled from seasonal wild harvesting constraints and geographical limitations of Mediterranean Thapsia populations [1].

Medicinal Chemistry Programs Synthesizing Guaianolide Analog Libraries via C-2 Functionalization

Medicinal chemistry teams pursuing structure–activity relationship (SAR) studies around the guaianolide SERCA pharmacophore should acquire nortrilobolide as the starting scaffold rather than thapsigargin or trilobolide. Nortrilobolide's pentaoxygenated framework enables chemoselective C-3 oxidation to an α,β-unsaturated ketone, a key intermediate that permits stereoselective C-2 functionalization with diverse acyl groups to generate hexaoxygenated guaianolide libraries [2]. This route has been validated through the first stereoselective synthesis of 2-acetoxytrilobolide from nortrilobolide, and the authors explicitly note that the approach enables preparation of a broad library of novel penta- and hexaoxygenated guaianolides as potential anticancer agents [2].

Scalable Semisynthesis of Thapsigargin for Preclinical and Clinical Supply Chains

Organizations requiring multi-gram to kilogram quantities of thapsigargin—including those supporting clinical prodrug development (Mipsagargin) or SERCA structural biology studies—should procure nortrilobolide as the strategic intermediate. The demonstrated three-step conversion of nortrilobolide to thapsigargin (substitution–oxidation, Mn(OAc)3 α′-acyloxylation, stereoselective ketone reduction) [3] circumvents the need for a full total synthesis. Combined with the 6.2-fold bioproduction advantage of nortrilobolide over thapsigargin [1], a production pipeline that first accumulates nortrilobolide via in vitro culture and then converts it semisynthetically to thapsigargin offers an economically superior alternative to direct thapsigargin extraction or total synthesis from (R)-carvone [1][3].

Calcium Signaling Studies Requiring SERCA Inhibition with Reduced Mast Cell Activation Confound

Researchers using SERCA inhibitors in cell types that are sensitive to histamine release—including mast cell lines, basophils, and tissues with high histamine receptor expression—should consider nortrilobolide as an alternative to thapsigargin. Based on the established positive correlation between guaianolide lipophilicity and histamine-releasing potency [4], nortrilobolide's lower molecular weight (508.6 vs. 650.8) and lower calculated XlogP (1.0) predict attenuated mast cell secretagogue activity compared to thapsigargin [5]. While thapsigargin elicits histamine release from rat peritoneal mast cells at concentrations above 30 ng/mL [4], nortrilobolide is expected to require higher concentrations to trigger equivalent histamine release, making it a cleaner pharmacological tool for SERCA-dependent calcium signaling experiments where histamine-mediated background effects must be minimized [4][5].

Quote Request

Request a Quote for Nortrilobolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.